1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone is a chemical compound belonging to the class of cyclopentafurans It is characterized by a fused ring structure that includes a furan ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentadiene derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Scientific Research Applications
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)acetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6(10)9-5-7-3-2-4-8(7)11-9/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYVFERIOAJANM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.